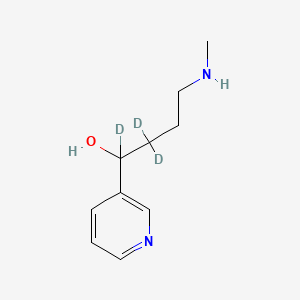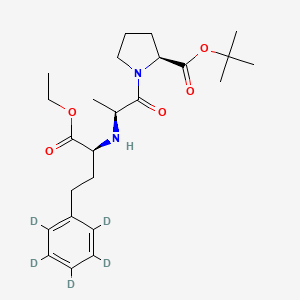
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 is a deuterated form of the chemical compound 4-(Methylamino)-1-(3-pyridyl)-1-butanol (MPB). MPB is a selective inhibitor of protein kinase C (PKC) and has been used in various scientific research studies. The deuterated form of MPB, 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3, is used in experiments to track the metabolic pathway of MPB in vivo.
Mécanisme D'action
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 is a selective inhibitor of PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation. 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. The deuterated form of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3, 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3, has the same mechanism of action as 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3.
Biochemical and Physiological Effects:
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the suppression of angiogenesis, and the induction of apoptosis. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models. The deuterated form of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3, 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3, has similar biochemical and physiological effects as 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in experiments allows for the tracking of the metabolic fate of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in vivo using NMR spectroscopy. This provides valuable information on the distribution and elimination of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in different tissues and organs. However, the use of deuterated compounds can be expensive and may require specialized equipment for analysis.
Orientations Futures
There are several future directions for the use of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in scientific research. One potential application is in the development of new PKC inhibitors for the treatment of cancer and other diseases. Another potential direction is the investigation of the neuroprotective effects of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the use of deuterated compounds in metabolic studies is an area of active research, and there may be new applications for 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in this field.
Méthodes De Synthèse
The synthesis of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 involves the reaction of deuterated methylamine with 3-pyridinecarboxaldehyde followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 has been used in various scientific research studies to investigate the metabolic pathway of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in vivo. It has been used in experiments to track the distribution and elimination of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in different tissues and organs in animal models. The deuterated form of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 allows for the use of nuclear magnetic resonance (NMR) spectroscopy to study the metabolic fate of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in vivo.
Propriétés
IUPAC Name |
1,2,2-trideuterio-4-(methylamino)-1-pyridin-3-ylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3/i5D2,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXAKRZPVKQSZ-XSXFABECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(C1=CN=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCNC)C([2H])(C1=CN=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662091 |
Source


|
| Record name | 4-(Methylamino)-1-(pyridin-3-yl)(1,2,2-~2~H_3_)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 | |
CAS RN |
1189642-32-7 |
Source


|
| Record name | 4-(Methylamino)-1-(pyridin-3-yl)(1,2,2-~2~H_3_)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dioxaspiro[4.4]nonane,2,3,6-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(R*)]]-(9CI)](/img/no-structure.png)







![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)

